

Physicochemical Profiling & Structural Dynamics

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Compound of Interest

Compound Name: *sodium;2,5-dichlorothiophene-3-sulfinate*

Cat. No.: *B7724079*

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CAS 363179-59-3 is an organosulfur compound characterized by a thiophene ring substituted with two chlorine atoms and a sulfinic acid sodium salt group[1]. The causality behind its unique reactivity lies in the push-pull electronic dynamics of its structure.

The sulfinate anion is an ambident nucleophile capable of both S-alkylation and O-alkylation. However, the two chlorine atoms at positions 2 and 5 exert a strong electron-withdrawing inductive effect. This stabilizes the sulfinate anion, slightly lowering its Highest Occupied Molecular Orbital (HOMO) energy compared to unsubstituted thiophene or phenyl sulfinate. Consequently, it acts as a "softer" nucleophile, which highly favors selective S-alkylation when reacted with soft electrophiles, preventing unwanted over-oxidation or side reactions during complex syntheses[1].

Table 1: Quantitative Physicochemical Data

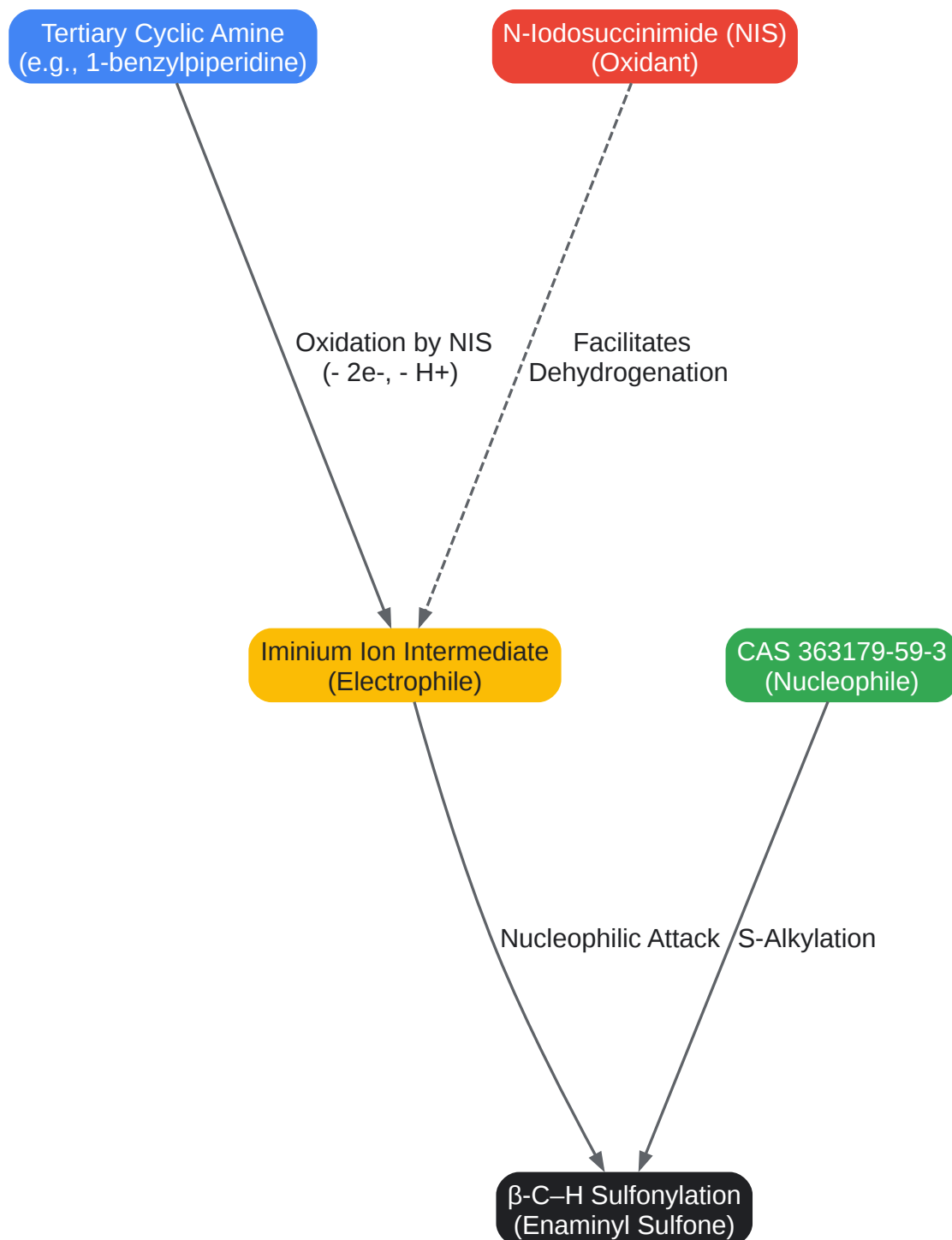
Property	Specification
Chemical Name	Sodium 2,5-dichlorothiophene-3-sulfinate
CAS Registry Number	363179-59-3
Molecular Formula	C ₄ HCl ₂ NaO ₂ S ₂
Molecular Weight	239.08 g/mol
Appearance	White to off-white solid
Solubility	Soluble in polar solvents (e.g., THF, DMF, H ₂ O)
Storage Temperature	2–8 °C (Inert atmosphere required)
Purity Standard	≥ 95%

(Data aggregated from commercial and analytical standards[1],)

Mechanistic Paradigms in Synthetic Applications

Transition-Metal-Free Oxidative β -C–H Sulfonylation

Tertiary cyclic amines are notoriously difficult to functionalize regioselectively. However, CAS 363179-59-3 serves as an ideal nucleophile in the dehydrogenative β -sulfonylation of these amines. By utilizing N-iodosuccinimide (NIS) as an oxidant, an iminium ion intermediate is generated from the amine. The precisely tuned nucleophilicity of the 2,5-dichlorothiophene-3-sulfinate allows it to selectively attack this electrophilic center, installing an enaminy sulfone functionality without degrading the parent heterocycle[2].

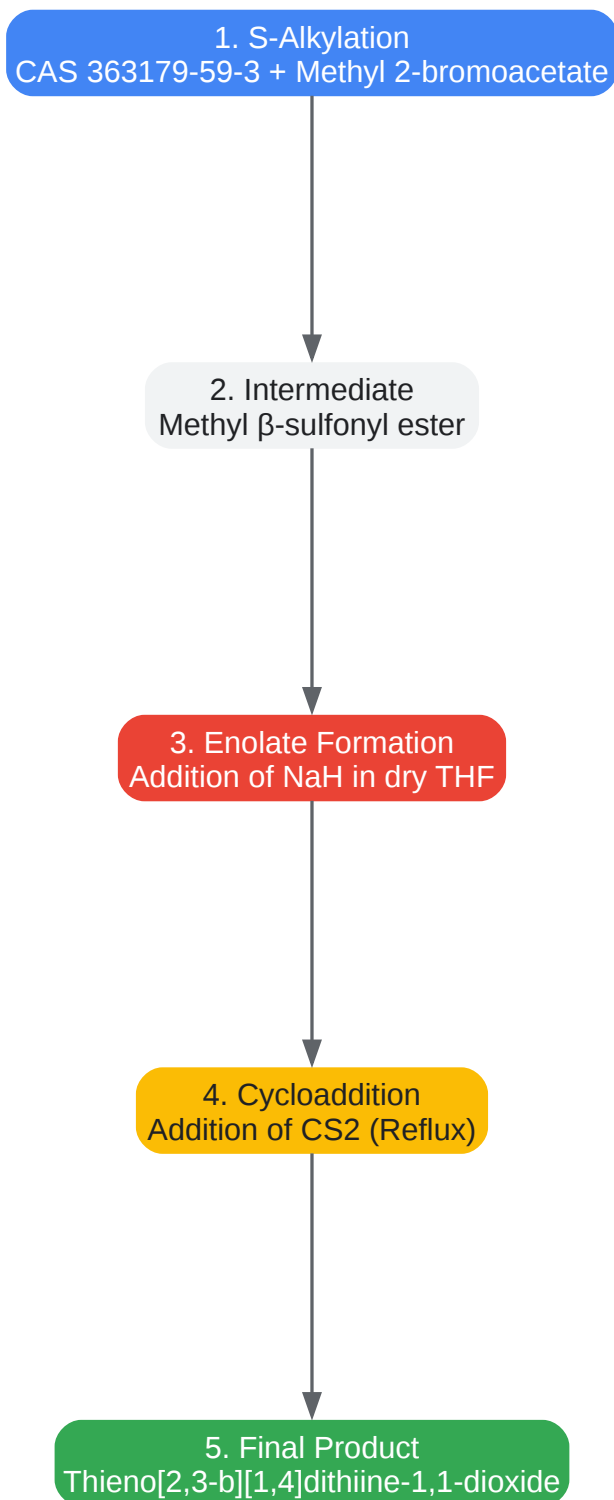


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Fig 1: Mechanistic pathway of oxidative β -C-H sulfonylation using CAS 363179-59-3.

Scaffold Diversification via Intramolecular Cycloaddition

In pharmaceutical research targeting antibacterial and antituberculosis agents, CAS 363179-59-3 is utilized to synthesize novel thieno[2,3-b][1,4]dithiine-1,1-dioxide derivatives. The sulfinate undergoes nucleophilic substitution with methyl 2-bromoacetate. The resulting β -sulfonyl ester is then treated with a strong base (NaH) to form an enolate, which subsequently undergoes a cycloaddition reaction with carbon disulfide (CS_2)^[3].



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Fig 2: Synthetic workflow for thieno[2,3-b][1,4]dithiine-1,1-dioxide derivatives.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict in-process controls to mathematically and analytically verify reaction progression.

Protocol A: Oxidative β -C–H Sulfonylation of 1-Benzylpiperidine

Based on transition-metal-free dehydrogenative strategies[2].

- Preparation: Flame-dry a reaction vial and purge with Nitrogen (N_2) to ensure an anhydrous atmosphere.
- Reagent Assembly: Dissolve 1-benzylpiperidine (35 mg, 0.20 mmol) and Sodium 2,5-dichlorothiophene-3-sulfinatate (96 mg, 0.40 mmol) in inhibitor-free Tetrahydrofuran (THF, 3 mL).
- Oxidation Initiation: Add N-iodosuccinimide (180 mg, 0.80 mmol) to the solution in a single portion. Stir at room temperature.
- Self-Validation Checkpoint 1 (LCMS): After 2 hours, sample 10 μ L of the mixture. Run via LCMS (summed UV wavelength 210–350 nm). The reaction is validating correctly if the mass corresponding to the enaminy sulfone is dominant and the starting amine peak is consumed[2].
- Workup: Remove the solvent in vacuo. Suspend the crude residue in Dichloromethane (DCM, 20 mL) and wash with saturated aqueous $Na_2S_2O_3$ to quench residual iodine species. Extract, dry the organic layer over $MgSO_4$, and concentrate.
- Self-Validation Checkpoint 2 (NMR): Perform 1H NMR analysis of the crude material using 3,4,5-trichloropyridine (0.113 mmol) as an internal standard. Calculate the exact percentage conversion before proceeding to silica gel chromatography[2].

Protocol B: Synthesis of Methyl 2-((2,5-dichlorothiophen-3-yl)sulfonyl) acetate

A critical intermediate for antituberculosis scaffold generation[3].

- S-Alkylation: In a round-bottom flask, react CAS 363179-59-3 (1.0 eq) with methyl 2-bromoacetate (1.1 eq) in Dimethylformamide (DMF) at room temperature for 5 hours.
- Isolation: Pour the mixture into ice water to precipitate the methyl β -sulfonyl ester. Filter and dry under a vacuum.
- Self-Validation Checkpoint 1 (Mass Spectrometry): Analyze the isolated intermediate via MS. The molecular ions must exhibit a 9:6:1 isotopic ratio. This mathematically validates the retention of the two chlorine atoms on the thiophene ring, proving that no premature dechlorination occurred[3].
- Cycloaddition: Dissolve the validated intermediate in dry THF. Add Sodium Hydride (NaH) and stir for 40–45 minutes at room temperature to form the enolate. Add Carbon Disulfide (CS₂) and reflux at 45 °C for 22 hours to yield the final dithiine-1,1-dioxide derivative[3].

Storage, Handling, and Stability

Because the sulfinic acid group is susceptible to oxidation to the corresponding sulfonate if exposed to atmospheric oxygen and moisture, strict handling parameters are required:

- Atmosphere: Must be stored and handled under an inert atmosphere (Argon or Nitrogen).
- Temperature: Maintain at 2–8 °C to preserve the integrity of the sulfinic acid sodium salt.
- Safety Profile: The compound is classified as a skin irritant (H315) and causes serious eye irritation (H319). Standard laboratory PPE (P280: protective gloves/eye protection) and thorough washing post-handling (P264) are mandatory.

References

- CymitQuimica.
- Sigma-Aldrich.
- Sigma-Aldrich.

- ResearchGate.
- Royal Society of Chemistry.

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Sources

- [1. CAS 363179-59-3: sodium 2,5-dichlorothiophene-3-sulfinate \[cymitquimica.com\]](#)
- [2. rsc.org \[rsc.org\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
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